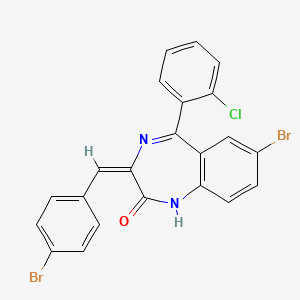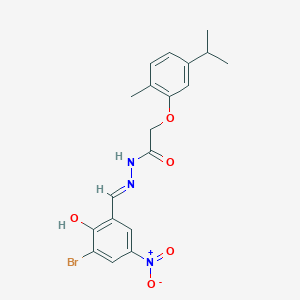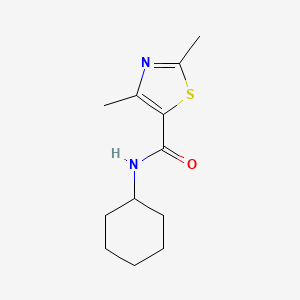![molecular formula C26H21N3O B5970485 2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5970485.png)
2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-phenylacrylamide is a chemical compound that has been used in scientific research for a variety of purposes. This compound is commonly referred to as DCPA and is known for its ability to inhibit the growth of cancer cells. In
作用機序
The mechanism of action of DCPA involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the synthesis of DNA and RNA, and its inhibition leads to the disruption of cell division and ultimately cell death. DCPA is able to selectively target cancer cells due to their increased reliance on DHFR for cell division.
Biochemical and Physiological Effects:
DCPA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DCPA has also been shown to have antioxidant effects and may be useful in the treatment of oxidative stress-related diseases. DCPA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the primary advantages of using DCPA in lab experiments is its selectivity for cancer cells. This allows for the targeting of cancer cells while minimizing damage to healthy cells. Additionally, DCPA has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using DCPA in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research involving DCPA. One area of interest is the development of new synthetic methods for DCPA that could improve yields and reduce costs. Additionally, further studies are needed to fully understand the mechanism of action of DCPA and its effects on different types of cancer cells. Finally, there is potential for the development of new therapeutic applications for DCPA in the treatment of a variety of diseases beyond cancer and inflammation.
合成法
The synthesis of DCPA involves the reaction of 2,5-dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde with N-phenylacrylamide in the presence of a cyanide source. The reaction is typically carried out in an organic solvent such as acetonitrile and requires careful control of reaction conditions to achieve high yields. The resulting product is a white crystalline solid that is typically purified by recrystallization.
科学的研究の応用
DCPA has been used in scientific research for a variety of purposes. One of the primary applications of DCPA is in cancer research. Studies have shown that DCPA is able to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DCPA has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethyl-1-naphthalen-2-ylpyrrol-3-yl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c1-18-14-22(15-23(17-27)26(30)28-24-10-4-3-5-11-24)19(2)29(18)25-13-12-20-8-6-7-9-21(20)16-25/h3-16H,1-2H3,(H,28,30)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXKZAHSBZMKAU-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=CC=CC=C3C=C2)C)C=C(C#N)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC3=CC=CC=C3C=C2)C)/C=C(\C#N)/C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5970426.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5970429.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5970434.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5970436.png)
![1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-phenylethyl)piperidine](/img/structure/B5970442.png)
![1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride](/img/structure/B5970443.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5970448.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5970454.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5970461.png)

![2-[(benzylthio)acetyl]-N-(3,5-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B5970477.png)
![3-[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5970487.png)

